molecular formula C10H9F2NO B2836250 N-[(3,4-difluorophenyl)methyl]prop-2-enamide CAS No. 944819-32-3

N-[(3,4-difluorophenyl)methyl]prop-2-enamide

Cat. No.: B2836250
CAS No.: 944819-32-3
M. Wt: 197.185
InChI Key: HAMGISLLMSGNET-UHFFFAOYSA-N
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Description

N-[(3,4-difluorophenyl)methyl]prop-2-enamide is a synthetic organic compound with the molecular formula C10H9F2NO and a molecular weight of 197.18 g/mol . It features a prop-2-enamide (acrylamide) group linked to a (3,4-difluorophenyl)methyl scaffold. This structure incorporates both an electron-deficient aromatic system and a reactive Michael acceptor, making it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with similar difluorophenyl motifs are frequently explored for their biological activities, including investigations into their potential as enzyme inhibitors . The presence of the acrylamide group makes this compound a versatile building block for conjugation or further synthetic modification, such as in the development of covalent inhibitors or functionalized polymers. Researchers utilize this compound strictly for laboratory research purposes. It is supplied with a documented purity of 95% and should be stored at 4°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-2-10(14)13-6-7-3-4-8(11)9(12)5-7/h2-5H,1,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMGISLLMSGNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-difluorophenyl)methyl]prop-2-enamide typically involves the reaction of 3,4-difluorobenzylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-difluorophenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while reduction could produce difluorophenyl amines.

Scientific Research Applications

N-[(3,4-difluorophenyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: Used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[(3,4-difluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The prop-2-enamide moiety may also play a role in the compound’s overall activity by influencing its chemical stability and reactivity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent patterns are summarized below:

Compound Name Aromatic Substituents Key Functional Groups Biological Activity (Reported)
N-[(3,4-Difluorophenyl)methyl]prop-2-enamide 3,4-difluorophenyl Propenamide Not explicitly reported
N-[(4-Fluorophenyl)methyl]prop-2-enamide 4-fluorophenyl Propenamide No activity data
3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 3,4-dichlorophenyl, 4-CF₃ Propenamide Antibacterial (MIC: <1 μM vs. MRSA)
N-[2-(3,4-Dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide 3,4-dihydroxyphenyl, 4-hydroxyphenyl Propenamide Anti-inflammatory (IC₅₀: ~17 μM)
N-trans-Coumaroyltyramine 4-hydroxyphenyl (coumaroyl) Amide-linked tyramine Anti-inflammatory, antimicrobial
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (e.g., F, Cl): Enhance lipophilicity and metabolic stability. 3,4-Difluoro substitution likely improves membrane permeability compared to mono-fluoro analogs (e.g., 4-fluorophenyl) . Hydroxyl Groups: Increase polarity, reducing lipophilicity but improving solubility. For example, dihydroxy-substituted compounds (e.g., ) exhibit anti-inflammatory activity but may suffer from rapid metabolic clearance . Chlorinated vs. Fluorinated: 3,4-Dichlorophenyl derivatives () show superior antibacterial activity compared to mono-chloro analogs, suggesting that dihalogenation enhances target binding. Fluorine’s smaller size and lower lipophilicity compared to chlorine may result in distinct pharmacokinetic profiles .

Physicochemical and ADMET Properties

Property This compound (Predicted) 3,4-Dichlorophenyl Analog Dihydroxy-Substituted Analog
LogP ~2.5–3.0 (moderate lipophilicity) ~3.5–4.0 ~1.5–2.0
Solubility (aq.) Low (fluorine reduces polarity) Very low Moderate (hydroxyl groups)
Metabolic Stability High (fluorine resists oxidation) Moderate (chlorine susceptible to dehalogenation) Low (hydroxyl groups prone to conjugation)
Toxicity Likely low (fluorine reduces reactive metabolite risk) Higher (chlorine may form toxic byproducts) Moderate (dependent on oxidation pathways)
Notes:

Biological Activity

N-[(3,4-difluorophenyl)methyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9_9H7_7F2_2N O
  • Molecular Weight : Approximately 181.15 g/mol
  • Structure : The compound features a prop-2-enamide backbone with a difluorophenyl group, which enhances its reactivity and biological activity.

This compound exhibits its biological effects primarily through the modulation of various signaling pathways. Key mechanisms include:

  • Inhibition of NF-κB Pathway : This pathway is crucial for regulating immune responses and inflammation. Compounds similar to this compound have been shown to inhibit the activation of NF-κB, thereby reducing inflammatory responses.
  • Antimicrobial Activity : Research indicates that this compound has potential antibacterial properties against strains like Staphylococcus aureus, suggesting its use in treating infections.

Biological Activities

The biological activities of this compound can be categorized as follows:

Activity Description
Anti-inflammatory Modulates inflammatory pathways by inhibiting NF-κB signaling.
Antibacterial Effective against certain bacterial strains, indicating potential therapeutic applications.
Anticancer Potential Investigated for its role in inhibiting cancer cell proliferation through various cellular pathways.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that derivatives of this compound significantly reduced the production of pro-inflammatory cytokines in cellular models. This suggests a promising role in managing chronic inflammatory conditions.
  • Antibacterial Properties : In vitro studies revealed that this compound exhibited inhibitory effects on bacterial growth. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis.
  • Cytotoxicity Against Cancer Cells : Research has shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the difluoro group appears to enhance its cytotoxic effects compared to non-fluorinated analogs.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Fluorine Substitution : The introduction of fluorine atoms increases lipophilicity and metabolic stability, enhancing the compound's bioactivity.
  • Aromatic Ring Modifications : Variations in substituents on the phenyl ring can significantly alter the compound's interaction with biological targets, affecting its efficacy as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(3,4-difluorophenyl)methyl]prop-2-enamide, and how is purity assessed?

  • Methodological Answer : Synthesis typically involves a condensation reaction between 3,4-difluorobenzylamine and acryloyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Post-reaction, purification is achieved via column chromatography. Purity is assessed using HPLC (≥95% purity threshold) and confirmed via ¹H/¹³C NMR spectroscopy. For structural validation, X-ray crystallography with SHELX refinement is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and amide bond integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.
  • X-ray Crystallography : Resolve stereochemistry using SHELX for data refinement .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to improve solubility.
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
  • Process Monitoring : Use inline IR spectroscopy or TLC to track reaction progress and adjust stoichiometry dynamically .

Q. What computational strategies predict binding interactions with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking : AutoDock Vina with a Lamarckian genetic algorithm to predict binding poses. Preprocess ligand and protein structures (e.g., protonation, solvation).
  • Validation : Compare docking scores (ΔG values) with known inhibitors (e.g., pan-AKT inhibitors like GSK 2141795) and validate via molecular dynamics simulations .

Q. How to resolve discrepancies in reported biological activity data?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cell viability tests (e.g., MTT assays).
  • Post-Assay Analysis : Verify compound stability using HPLC and confirm structural integrity via post-assay NMR .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer :

  • Polymorphism : Screen multiple solvents (e.g., ethanol, acetonitrile) for crystallization.
  • Refinement : Use SHELX for high-resolution data processing.
  • Crystal Quality : Apply slow evaporation or seeding techniques to improve crystal lattice formation .

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